Irsenontrine Maleate

Catalog No.
S12892657
CAS No.
1630083-70-3
M.F
C26H26N4O7
M. Wt
506.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Irsenontrine Maleate

CAS Number

1630083-70-3

Product Name

Irsenontrine Maleate

IUPAC Name

(Z)-but-2-enedioic acid;7-(2-methoxy-3,5-dimethyl-4-pyridinyl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,5-c]quinolin-4-one

Molecular Formula

C26H26N4O7

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C22H22N4O3.C4H4O4/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15;5-3(6)1-2-4(7)8/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1

InChI Key

AFKSGMDXSLTKSU-DASCVMRKSA-N

SMILES

Array

Canonical SMILES

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC.C(=C\C(=O)O)\C(=O)O

Irsenontrine Maleate is a highly potent, orally bioavailable, and selective phosphodiesterase 9 (PDE9) inhibitor engineered for advanced neurological and pharmacokinetic research. By selectively preventing the degradation of cyclic guanosine monophosphate (cGMP), it acts as a critical modulator of synaptic plasticity and glutamatergic signaling [1]. For scientific procurement, the maleate salt form (CAS 1630083-70-3) is specifically prioritized over the free base due to its optimized solubility in standard laboratory solvents (e.g., DMSO up to 12.5 mg/mL) and extended shelf-life stability. Its well-documented pharmacokinetic profile, supported by validated LC-MS/MS extraction protocols across multiple biological matrices, makes it a benchmark compound for high-throughput in vivo modeling and combination therapy screening [2].

Substituting Irsenontrine Maleate with broad-spectrum PDE inhibitors or older-generation PDE9 compounds (such as BAY 73-6691 or BI 409306) introduces critical risks to assay reproducibility and data integrity. Non-selective PDE inhibitors frequently trigger off-target degradation of cyclic adenosine monophosphate (cAMP) or cross-react with vascular PDE5, confounding neuro-specific cGMP readouts with systemic cardiovascular noise [1]. Furthermore, utilizing the uncharacterized free base of Irsenontrine instead of the standardized maleate salt compromises stock solution stability, leading to precipitation during freeze-thaw cycles and erratic dosing in vivo. Procurement of the exact maleate salt ensures >1800-fold target selectivity, reliable dissolution kinetics, and seamless integration into established multiplexed LC-MS/MS workflows without the need for de novo assay validation .

Ultra-High Target Selectivity for Precision cGMP Modulation

Irsenontrine Maleate demonstrates an extraordinary >1800-fold selectivity for PDE9 over other phosphodiesterase families [1]. When compared to broad-spectrum PDE inhibitors or earlier generation PDE9 inhibitors, this high selectivity ensures that intracellular cGMP elevation and subsequent GluA1 phosphorylation are not confounded by off-target PDE1 or PDE5 activity.

Evidence DimensionEnzyme Selectivity (PDE9 vs. other PDEs)
Target Compound Data>1800-fold selectivity for PDE9
Comparator Or BaselineBroad-spectrum PDE inhibitors (variable off-target PDE1/5 activity)
Quantified DifferenceEliminates off-target PDE1/PDE5 cross-reactivity
ConditionsIn vitro enzymatic affinity assays and primary cortical neuron cultures

Ensures that observed synaptic plasticity and GluA1 phosphorylation are exclusively driven by PDE9 inhibition, preventing costly false positives in neurological screening.

Validated LC-MS/MS Processability for High-Throughput PK/PD

Unlike unoptimized experimental compounds that require extensive de novo assay development, Irsenontrine Maleate is supported by validated LC-MS/MS protocols. It can be quantified down to a lower limit of quantification (LLOQ) of 2 ng/mL across plasma, urine, and cerebrospinal fluid (CSF) with a rapid 4-minute run time using straightforward protein precipitation [1].

Evidence DimensionLower Limit of Quantification (LLOQ) and Run Time
Target Compound Data2 ng/mL LLOQ with a 4-minute run time
Comparator Or BaselineUnoptimized experimental PDE9 inhibitors requiring de novo assay development
Quantified DifferenceRapid, standardized extraction across three distinct biological matrices
ConditionsMultiple reaction monitoring (MRM) LC-MS/MS in human/mammalian matrices

Dramatically reduces analytical bottlenecking and assay development costs for laboratories conducting large-scale in vivo pharmacokinetic studies.

Synergistic Efficacy in Combination Formulations

In rat models of memory impairment, co-administration of Irsenontrine Maleate with Donepezil at sub-efficacious doses significantly improved novel object discrimination and increased hippocampal acetylcholine (ACh) levels compared to Donepezil monotherapy [1]. This highlights its superior compatibility as a synergistic agent in multi-target formulations.

Evidence DimensionHippocampal Acetylcholine (ACh) Levels and Cognitive Discrimination
Target Compound DataSignificant enhancement of ACh levels and novel object discrimination at sub-efficacious doses
Comparator Or BaselineDonepezil monotherapy at equivalent sub-efficacious dosing
Quantified DifferenceProduces a synergistic neurochemical response unattainable by monotherapy alone
ConditionsIn vivo rat models of natural forgetting and scopolamine-induced memory impairment

Validates the compound as an ideal, procurement-ready precursor for researchers developing multi-target or combination therapies for neurodegenerative diseases.

Optimized Salt Form for Long-Term Screening Stability

The maleate salt form of Irsenontrine provides critical handling advantages over the free base. It achieves reliable solubility in DMSO (up to 12.5 mg/mL with warming) and maintains structural integrity in stock solutions for up to 6 months when stored at -80°C . This prevents the precipitation and degradation issues commonly associated with uncharacterized salt forms during repeated freeze-thaw cycles.

Evidence DimensionStock Solution Stability and Solubility
Target Compound DataStable for 6 months at -80°C; soluble in DMSO at 12.5 mg/mL
Comparator Or BaselineIrsenontrine free base or non-standardized salt forms
Quantified DifferencePrevents freeze-thaw degradation and ensures consistent batch-to-batch dosing
ConditionsSealed storage, away from moisture and light, standard laboratory preparation

Guarantees reproducible dosing concentrations across multi-month longitudinal studies, protecting the financial investment of large-scale animal cohorts.

High-Throughput Pharmacokinetic (PK) Profiling

Irsenontrine Maleate is the optimal choice for laboratories conducting extensive CSF-to-plasma barrier penetration studies. Buyers can leverage its validated 4-minute LC-MS/MS extraction protocols, which reliably quantify the compound down to 2 ng/mL, eliminating the need for costly de novo bioanalytical assay development [1].

Combination Therapy Development for Neurodegeneration

Due to its proven synergistic efficacy, this compound is highly recommended for researchers co-formulating novel treatments with acetylcholinesterase inhibitors (e.g., Donepezil). It reliably enhances hippocampal cholinergic function at sub-efficacious doses, providing a robust baseline for multi-target drug discovery [2].

Isolating cGMP-Dependent Synaptic Pathways

For in vitro studies utilizing primary neuron cultures, Irsenontrine Maleate is the preferred procurement selection over generic PDE inhibitors. Its >1800-fold selectivity ensures that researchers can isolate GluA1 phosphorylation pathways without the confounding variable of PDE5-related vascular artifacts [3].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

506.18014918 Da

Monoisotopic Mass

506.18014918 Da

Heavy Atom Count

37

UNII

VEF2IPK30K

Dates

Last modified: 08-10-2024

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